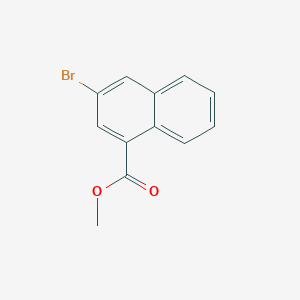

Methyl 3-bromonaphthalene-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIYNFZNNISXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462016 | |

| Record name | Methyl 3-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-63-8 | |

| Record name | Methyl 3-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-bromonaphthalene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 3-bromonaphthalene-1-carboxylate, a key intermediate in the development of pharmaceuticals and other advanced materials.[1] This document details two primary synthetic pathways: the direct esterification of 3-bromonaphthalene-1-carboxylic acid and a multi-step route commencing with a Sandmeyer reaction. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to enable researchers to replicate and optimize these syntheses.

Introduction

This compound is a valuable building block in organic synthesis. Its naphthalene core, substituted with both a bromine atom and a methyl ester, offers multiple reactive sites for the construction of complex molecular architectures. The bromine atom can participate in various cross-coupling reactions, while the ester functionality allows for modifications such as hydrolysis, amidation, or reduction. These features make it a sought-after intermediate in the synthesis of biologically active compounds and functional materials.[1][2]

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are outlined below.

Pathway 1: Fischer Esterification of 3-Bromonaphthalene-1-carboxylic Acid

This is the most direct route, involving the acid-catalyzed esterification of 3-bromonaphthalene-1-carboxylic acid with methanol. The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols.[3][4][5] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[4][5]

Pathway 2: Sandmeyer Reaction of 3-Aminonaphthalene-1-carboxylic Acid followed by Esterification

This pathway begins with the conversion of the amino group of 3-aminonaphthalene-1-carboxylic acid to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer reaction.[6][7][8] The resulting 3-bromonaphthalene-1-carboxylic acid is subsequently esterified to yield the final product. This route is particularly useful when the corresponding amino-substituted naphthalene is more readily available than the bromo-substituted one.

Experimental Protocols

Synthesis of 3-Bromonaphthalene-1-carboxylic Acid (Precursor for Pathway 1)

A reliable method for the synthesis of 3-bromonaphthalene-1-carboxylic acid involves the Sandmeyer reaction of 3-aminonaphthalene-1-carboxylic acid.

Materials:

-

3-Aminonaphthalene-1-carboxylic acid

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminonaphthalene-1-carboxylic acid in aqueous hydrobromic acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate beaker, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and collect the precipitated crude 3-bromonaphthalene-1-carboxylic acid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromonaphthalene-1-carboxylic acid.

Synthesis of this compound (Pathway 1)

This protocol is adapted from a general Fischer esterification procedure.[3][9][10]

Materials:

-

3-Bromonaphthalene-1-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromonaphthalene-1-carboxylic acid in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.

Quantitative Data

| Parameter | 3-Bromonaphthalene-1-carboxylic acid | This compound | Reference |

| Molecular Formula | C₁₁H₇BrO₂ | C₁₂H₉BrO₂ | [11] |

| Molecular Weight | 251.08 g/mol | 265.10 g/mol | [11] |

| Typical Yield | 70-85% (from Sandmeyer) | >90% (from esterification) | General expectation |

| Purity (HPLC) | >95% | >96% | [1] |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder | [1] |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Caption: Pathway 1: Fischer Esterification.

Caption: Pathway 2: Sandmeyer Reaction and Esterification.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons (6H): Multiplets in the range of δ 7.5-8.5 ppm.

-

Methyl protons (3H): A singlet around δ 3.9-4.1 ppm.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl carbon: A signal around δ 166-168 ppm.

-

Aromatic carbons: Multiple signals in the range of δ 120-135 ppm.

-

Methyl carbon: A signal around δ 52-53 ppm.

Expected Infrared (IR) Spectroscopy (KBr pellet or ATR):

-

C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the range of 1200-1300 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Expected Mass Spectrometry (MS):

-

Molecular ion (M⁺): Two peaks of similar intensity corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 264 and 266.

-

Major fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 233/235, and loss of the entire ester group (-COOCH₃) to give a fragment at m/z 205/207.

Conclusion

The synthesis of this compound can be reliably achieved through two primary routes. The choice of pathway will depend on the availability of starting materials and the desired scale of the reaction. The Fischer esterification of 3-bromonaphthalene-1-carboxylic acid offers a direct and high-yielding approach, provided the starting carboxylic acid is accessible. The Sandmeyer reaction provides a viable alternative for the preparation of this key intermediate from the corresponding amino derivative. The detailed protocols and characterization data provided in this guide are intended to support researchers in the successful synthesis and application of this important molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. sciencemadness.org [sciencemadness.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: Methyl 3-bromonaphthalene-1-carboxylate (CAS: 16650-63-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromonaphthalene-1-carboxylate is a vital scaffold in organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals, advanced materials, and specialized agrochemicals.[1] Its naphthalene core, functionalized with both a bromine atom and a methyl ester group, offers a versatile platform for a variety of chemical transformations. The bromine substituent provides a reactive handle for cross-coupling and nucleophilic substitution reactions, while the methyl ester can be readily hydrolyzed or converted to other functional groups, making it an invaluable building block for creating complex molecular architectures.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on experimental details and data for researchers in the field.

Physicochemical Properties

| Property | Value | Source/Reference |

| CAS Number | 16650-63-8 | [1] |

| Molecular Formula | C₁₂H₉BrO₂ | [1] |

| Molecular Weight | 265.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Data not available. (Precursor, 3-Bromo-naphthalene-1-carboxylic acid, has a melting point of 176-180 °C) | |

| Boiling Point | Data not available. (Related compound, 1-Bromonaphthalene, boils at 132–135 °C at 12 mmHg) | |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from data on similar bromonaphthalene derivatives.[2]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the naphthalene ring protons. The methyl ester protons will appear as a singlet further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the naphthalene ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbon attached to the bromine atom will show a characteristic chemical shift. Aromatic and alkene carbons typically appear in the 120-160 ppm range, while carbonyl carbons are found further downfield (165-190 ppm).[3]

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃).[4]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 3-bromonaphthalene-1-carboxylic acid, via Fischer esterification.

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Workflow for Fischer Esterification:

Caption: Fischer Esterification Workflow

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromonaphthalene-1-carboxylic acid (1.0 eq) in an excess of methanol (which also serves as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications

This compound is a valuable intermediate for the synthesis of a wide range of organic molecules due to the reactivity of its bromine substituent in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the formation of new carbon-carbon bonds.

Logical Relationship of Cross-Coupling Reactions:

Caption: Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[5]

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura Coupling Workflow

Detailed Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition and Degassing: Add a degassed solvent system (e.g., toluene/water). Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction: Experimental Protocol

The Heck reaction allows for the coupling of this compound with an alkene.[6][7]

Experimental Protocol:

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and a ligand (e.g., PPh₃, 2 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add a base (e.g., K₂CO₃, 2 equiv) and a degassed solvent (e.g., DMF).

-

Reaction: Heat the reaction mixture and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Biological Activity

While specific biological activity data for this compound is limited in publicly available literature, naphthalene derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[8]

Studies on various naphthalene-chalcone derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer).[9][10] For instance, some derivatives have been shown to induce cell cycle arrest and apoptosis.[10] Furthermore, certain brominated naphthalene derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[11]

The antimicrobial potential of naphthalene derivatives has also been investigated, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.[12][13]

Given these precedents, this compound represents a promising starting point for the synthesis of novel bioactive molecules. Further research is warranted to explore its specific cytotoxic and antimicrobial activities and to elucidate any potential mechanisms of action, including its effects on cellular signaling pathways.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its well-defined structure and the presence of two key functional groups provide chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery, materials science, and agrochemicals. The detailed experimental protocols and compiled data in this guide are intended to facilitate its use in the research and development of new and innovative chemical entities. Further investigation into the specific biological activities of this compound and its derivatives is a promising area for future research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]

physical properties of Methyl 3-bromonaphthalene-1-carboxylate

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromonaphthalene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Properties

This compound is a naphthalene derivative with a bromine substituent and a methyl ester group. These functional groups contribute to its utility as a building block in the synthesis of more complex molecules for pharmaceuticals and material science.[1] Its appearance is a white to off-white crystalline powder.[1]

Summary of Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | [1] |

| Molecular Weight | 265.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 16650-63-8 | [1] |

Note: At the time of this publication, specific experimental data for the melting point, boiling point, density, and solubility of this compound were not available in the public domain. The data for the parent compound, 3-bromo-naphthalene-1-carboxylic acid, includes a melting point of 176-180 °C.

Experimental Protocols

General Fischer Esterification Protocol

This protocol outlines the general steps for the esterification of a carboxylic acid, which can be adapted for the synthesis of this compound.

Materials:

-

3-bromonaphthalene-1-carboxylic acid

-

Methanol (in large excess, to act as both reagent and solvent)

-

A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Sodium bicarbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromonaphthalene-1-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of the strong acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent for extraction.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Logical Workflow for Synthesis

The synthesis of this compound typically follows a two-step logical path starting from a suitable naphthalene precursor. The following diagram illustrates this general workflow.

Caption: General synthesis workflow for this compound.

References

A Technical Guide to Methyl 3-bromonaphthalene-1-carboxylate: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromonaphthalene-1-carboxylate is a vital chemical intermediate, playing a significant role as a building block in the realms of organic synthesis and pharmaceutical research.[1] Its unique structure, featuring a bromine substitution on the naphthalene core, provides a reactive site for various chemical modifications, making it a valuable precursor for the synthesis of complex, biologically active molecules and advanced materials.[1] This guide provides a concise overview of its key molecular properties and explores its application in modern synthetic methodologies.

Molecular Profile

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₉BrO₂ |

| Molecular Weight | 265.11 g/mol |

| CAS Number | 16650-63-8 |

| Appearance | White to off-white crystalline powder |

Applications in Synthesis

The presence of the aryl bromide functional group in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. Its utility is particularly noted in the following areas:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of new pharmaceutical agents.[1][2][3] The naphthalene scaffold is a common motif in medicinal chemistry, and the ability to functionalize it through cross-coupling allows for the synthesis of diverse libraries of compounds for drug discovery programs.

-

Organic Electronics: This compound is utilized in the production of organic semiconductors. These materials are integral to the advancement of technologies such as organic light-emitting diodes (OLEDs) and flexible electronics.[1][2]

-

Fluorescent Dyes: The naphthalene core can be chemically modified to create fluorescent dyes, which are essential tools in biological imaging and diagnostics for visualizing cellular processes.[1][3]

The logical workflow for utilizing this compound as a synthetic intermediate is depicted in the following diagram.

Caption: Synthetic workflow using this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a representative protocol for the reaction of an aryl bromide like this compound with a generic boronic acid. This protocol is based on established methodologies for similar compounds.

Objective: To synthesize a 3-aryl-naphthalene-1-carboxylate derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

SPhos (ligand, 0.04 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Degassed Toluene (5 mL)

-

Degassed Water (1 mL)

-

Flame-dried Schlenk flask with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 265.1 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst Loading: In a glovebox or under a counterflow of inert gas, add palladium(II) acetate (0.02 mmol) and the SPhos ligand (0.04 mmol) to the flask.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the reaction flask via syringe.

-

Reaction Execution: Seal the flask and vigorously stir the mixture. Heat the reaction to 100 °C using a preheated oil bath.

-

Monitoring and Work-up: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Once the starting material is consumed (typically after 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-naphthalene-1-carboxylate derivative.

The following diagram illustrates the key steps of this experimental workflow.

Caption: Key stages of a Suzuki-Miyaura cross-coupling experiment.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromonaphthalene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of Methyl 3-bromonaphthalene-1-carboxylate are summarized in the table below. These predictions are based on the analysis of substituent effects on the naphthalene ring system. The numbering of the naphthalene protons is as follows:

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 - 8.4 | d | ~2.0 |

| H-4 | ~8.0 - 8.2 | d | ~2.0 |

| H-5 | ~7.8 - 8.0 | d | ~8.0 |

| H-6 | ~7.5 - 7.7 | t | ~7.5 |

| H-7 | ~7.6 - 7.8 | t | ~7.5 |

| H-8 | ~8.8 - 9.0 | d | ~8.0 |

| -OCH₃ | ~3.9 - 4.1 | s | - |

Disclaimer: The data presented in Table 1 are estimations derived from known substituent effects and data from similar naphthalene derivatives. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for moderately polar organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex aromatic region.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between pulses.

-

Acquisition Time (aq): Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Logical Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

Structural Elucidation from the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound would provide key structural information:

-

Aromatic Protons: The six protons on the naphthalene ring are expected to appear in the aromatic region (typically 7.0-9.0 ppm). Their distinct chemical shifts and coupling patterns are crucial for confirming the substitution pattern. The protons ortho to the bromine (H-2 and H-4) are expected to be doublets with a small coupling constant. The remaining four protons on the unsubstituted ring will exhibit more complex splitting patterns (doublets and triplets) characteristic of a naphthalene system. The H-8 proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the nearby carbonyl group of the ester.

-

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet in the upfield region (around 3.9-4.1 ppm), as they have no adjacent protons to couple with.

-

Integration: The relative integration of the aromatic signals to the methyl signal should be in a 6:3 ratio, confirming the presence of six aromatic protons and three methyl protons.

This detailed analysis of the ¹H NMR spectrum is fundamental for the structural verification of this compound in synthesis and for its quality control in drug development processes. Further confirmation of the structure would typically involve complementary techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Technical Guide: 13C NMR Data for Methyl 3-bromonaphthalene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 3-bromonaphthalene-1-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a high-quality predicted ¹³C NMR spectrum, offering valuable insights for compound characterization and quality control. The methodologies for obtaining such data are also detailed, alongside a structural representation for clear spectral assignment.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were generated using advanced computational algorithms that provide reliable estimations for chemical shifts, aiding in the structural elucidation and verification of the compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 129.5 |

| C2 | 131.2 |

| C3 | 122.8 |

| C4 | 129.9 |

| C4a | 134.8 |

| C5 | 128.1 |

| C6 | 127.9 |

| C7 | 128.4 |

| C8 | 127.0 |

| C8a | 131.9 |

| C=O | 167.3 |

| O-CH₃ | 52.5 |

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for unambiguous assignment of the ¹³C NMR signals.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum for an aromatic compound such as this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility.

-

Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe Tuning: Tune and match the probe to the ¹³C frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

-

Pulse Angle: A 30-45 degree pulse angle is generally a good compromise between signal intensity and relaxation time.

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is usually sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks. Perform a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical ¹³C NMR experiment.

Caption: A typical workflow for a ¹³C NMR experiment.

In-Depth Technical Guide: Mass Spectrometry of Methyl 3-bromonaphthalene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 3-bromonaphthalene-1-carboxylate, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] Understanding its mass spectral behavior is crucial for its identification, characterization, and quality control in research and development settings.

Molecular Structure and Properties

-

Compound Name: this compound

-

Synonyms: Methyl 3-bromo-1-naphthoate[4]

-

Molecular Formula: C₁₂H₉BrO₂[1]

-

Molecular Weight: 265.11 g/mol [1]

-

Appearance: White to off-white crystalline powder[1]

Predicted Mass Spectrometry Data

Due to the aromatic nature of this compound, its molecular ion peak is expected to be prominent in the electron ionization (EI) mass spectrum.[6][7] The presence of bromine will result in a characteristic M+2 isotopic peak with an intensity nearly equal to the molecular ion peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of aromatic esters is well-documented and typically involves cleavages at the ester functional group.[6][7] The primary fragmentation pathways for this compound are predicted to be the loss of the methoxy radical (•OCH₃) and the loss of the entire methoxycarbonyl group (•COOCH₃).

Table 1: Predicted Mass Spectral Fragmentation Data for this compound

| m/z (Proposed) | Ion Formula | Proposed Fragment Structure | Relative Abundance | Notes |

| 264/266 | [C₁₂H₉BrO₂]⁺ | Molecular Ion | High | Isotopic pattern due to ⁷⁹Br/⁸¹Br |

| 233/235 | [C₁₁H₆BrO]⁺ | [M - OCH₃]⁺ | High | Loss of the methoxy group |

| 205/207 | [C₁₀H₆Br]⁺ | [M - COOCH₃]⁺ | Medium | Loss of the methoxycarbonyl group |

| 126 | [C₁₀H₆]⁺ | Naphthalene radical cation | Medium | Loss of Br from the [C₁₀H₆Br]⁺ fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low | Fragmentation of the aromatic system |

Experimental Protocols

A standard protocol for the analysis of this compound by mass spectrometry is outlined below. Electron ionization coupled with gas chromatography (GC-MS) is a suitable method for this volatile compound.[8]

3.1. Sample Preparation

-

Weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for GC-MS analysis.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Standard GC system with a capillary column.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Ionization Mode: Electron Ionization (EI).[8]

-

Ionization Energy: 70 eV.[9]

-

Source Temperature: 230 °C.

-

Mass Range: m/z 50-400.

-

Scan Rate: 2 scans/second.

3.3. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and its characteristic bromine isotopic pattern.

-

Analyze the fragmentation pattern and compare it to the predicted fragments in Table 1.

-

Utilize a mass spectral library (e.g., NIST, Wiley) for comparison, if available.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI mass spectral fragmentation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-BROMO-NAPHTHALENE-1-CARBOXYLIC ACID METHYL ESTER | 16650-63-8 [chemicalbook.com]

- 5. 3-BROMO-NAPHTHALENE-1-CARBOXYLIC ACID METHYL ESTER | 16650-63-8 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Methyl 3-bromonaphthalene-1-carboxylate in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromonaphthalene-1-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical solubility profile based on the principle of "like dissolves like." It further presents standardized experimental protocols for determining solubility and a hypothetical data framework. This guide is intended to serve as a foundational resource for researchers working with this compound in various organic solvents.

Introduction

This compound (CAS No: 16650-63-8) is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a naphthalene core, a bromo substituent, and a methyl ester group, dictates its physical and chemical properties, including its solubility. The methyl ester functionality is noted to enhance its reactivity and solubility.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively non-polar molecule due to its large naphthalene ring system. However, the presence of the ester group introduces some polarity.

Based on this structure, the following qualitative solubility profile can be predicted:

-

High Solubility: Expected in non-polar to moderately polar organic solvents such as aromatic hydrocarbons (benzene, toluene), halogenated hydrocarbons (chloroform, dichloromethane), and ethers (diethyl ether, tetrahydrofuran).[3][4]

-

Moderate to Good Solubility: Likely in polar aprotic solvents like N,N-Dimethylformamide (DMF) and in esters such as ethyl acetate.[3]

-

Lower Solubility: Expected in highly polar protic solvents like lower alcohols (methanol, ethanol) and water.[3][4][5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. The following table is a hypothetical representation of how such data would be presented for comparative analysis. The values are illustrative and should be determined experimentally.

| Solvent Class | Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Aromatic Hydrocarbons | Toluene | 25 | >20 |

| Benzene | 25 | >20 | |

| Halogenated Solvents | Dichloromethane | 25 | >25 |

| Chloroform | 25 | >25 | |

| Ethers | Tetrahydrofuran (THF) | 25 | ~15 |

| Diethyl Ether | 25 | ~10 | |

| Ketones | Acetone | 25 | ~5 |

| Esters | Ethyl Acetate | 25 | ~8 |

| Alcohols | Methanol | 25 | <1 |

| Ethanol | 25 | <1 | |

| Polar Aprotic | Acetonitrile | 25 | ~2 |

| N,N-Dimethylformamide | 25 | >10 | |

| Non-polar | Hexane | 25 | <0.5 |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.[3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the solute in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility can be expressed in various units such as g/100 mL, mg/mL, or molarity (mol/L).

-

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the decision-making process based on solubility tests.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Decision Tree for Qualitative Solubility Classification.

References

An In-depth Technical Guide to Methyl 3-bromonaphthalene-1-carboxylate for Researchers and Drug Development Professionals

Introduction: Methyl 3-bromonaphthalene-1-carboxylate is a valuable synthetic intermediate widely utilized in the fields of pharmaceutical drug development, organic electronics, and materials science. Its naphthalene core, functionalized with both a bromo and a methyl ester group, provides two reactive sites for diverse chemical transformations. This guide offers a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its application in organic synthesis, particularly in carbon-carbon bond formation reactions.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the specifications from several prominent suppliers.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |

| Chem-Impex | 16650-63-8 | ≥ 96% (HPLC) | C₁₂H₉BrO₂ | 265.11 | White to off-white crystalline powder | 0-8 °C |

| J&K Scientific | 16650-63-8 | Not Specified | C₁₂H₉BrO₂ | 265.11 | Not Specified | Not Specified |

| Fluorochem | 16650-63-8 | Not Specified | C₁₂H₉BrO₂ | 265.11 | Not Specified | Not Specified |

| Santa Cruz Biotechnology | 16650-63-8 | Not Specified | C₁₂H₉BrO₂ | 265.10 | Not Specified | Not Specified |

Applications in Synthesis

This compound serves as a critical building block in the synthesis of more complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl substituents. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.[1] These characteristics make it an important intermediate in the creation of novel pharmaceuticals, organic semiconductors for OLEDs, and fluorescent dyes for biological imaging.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving this compound.

Esterification of 3-bromonaphthalene-1-carboxylic acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

3-bromonaphthalene-1-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromonaphthalene-1-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biaryl compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 eq)

-

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Synthetic Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound from this compound via a Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-bromonaphthalene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 3-bromonaphthalene-1-carboxylate, a valuable intermediate in pharmaceutical and materials science research. The guide details the necessary starting materials, outlines key chemical transformations, and provides structured data for experimental procedures.

Primary Synthetic Pathway

The most established and logical synthetic route to this compound involves a three-step sequence starting from 1-naphthoic acid. This pathway includes:

-

Nitration of 1-naphthoic acid to introduce a nitro group at the 3-position.

-

Reduction of the nitro group to an amine, yielding 3-amino-1-naphthoic acid.

-

Sandmeyer Reaction to convert the amino group to a bromo group, forming 3-bromonaphthalene-1-carboxylic acid.

-

Esterification of the resulting carboxylic acid to produce the final product, this compound.

This strategic approach is illustrated in the following workflow diagram:

Caption: Primary synthetic route to this compound.

Experimental Protocols and Data

The following tables summarize the key experimental parameters for each step of the primary synthetic pathway.

Step 1 & 2: Synthesis of 3-Amino-1-naphthoic Acid via Nitration and Reduction

A common method for the synthesis of aminonaphthoic acids involves the nitration of the corresponding naphthoic acid followed by reduction of the nitro group. While a specific protocol for the 3-nitro-1-naphthoic acid was not found in the immediate search, the general conditions for nitration of aromatic compounds can be adapted.[1][2][3][4]

Table 1: Synthesis of 3-Amino-1-naphthoic Acid

| Parameter | Value/Description |

| Starting Material | 1-Naphthoic Acid |

| Reaction 1 | Nitration |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Reaction 2 | Reduction |

| Reducing Agents | Tin(II) chloride, Iron in acidic medium, or catalytic hydrogenation |

| Key Intermediate | 3-Nitro-1-naphthoic Acid |

| Product | 3-Amino-1-naphthoic Acid |

Step 3: Sandmeyer Reaction for the Synthesis of 3-Bromonaphthalene-1-carboxylic Acid

The Sandmeyer reaction is a versatile method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6][7]

Table 2: Sandmeyer Bromination of 3-Amino-1-naphthoic Acid

| Parameter | Value/Description |

| Starting Material | 3-Amino-1-naphthoic Acid |

| Reaction | Diazotization followed by bromination |

| Reagents | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr) |

| Temperature | 0-5 °C for diazotization, followed by warming |

| Product | 3-Bromonaphthalene-1-carboxylic Acid |

Detailed Experimental Protocol: Sandmeyer Reaction

-

Dissolve 3-amino-1-naphthoic acid in aqueous hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction, monitoring for the evolution of nitrogen gas.

-

Cool the mixture and isolate the crude 3-bromonaphthalene-1-carboxylic acid by filtration.

-

Purify the product by recrystallization.

Step 4: Fischer Esterification for the Synthesis of this compound

The final step is the esterification of the carboxylic acid with methanol, typically under acidic catalysis (Fischer esterification).[8][9][10][11]

Table 3: Esterification of 3-Bromonaphthalene-1-carboxylic Acid

| Parameter | Value/Description |

| Starting Material | 3-Bromonaphthalene-1-carboxylic Acid |

| Reaction | Fischer Esterification |

| Reagents | Methanol (in excess), Sulfuric acid (catalyst) |

| Conditions | Reflux |

| Product | This compound |

Detailed Experimental Protocol: Fischer Esterification

-

Suspend 3-bromonaphthalene-1-carboxylic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Alternative Synthetic Routes

While the primary pathway is the most direct, other synthetic strategies could be employed, depending on the availability of starting materials.

Alternative Route 1: Starting from 1,3-Dibromonaphthalene

This route involves the selective functionalization of 1,3-dibromonaphthalene.

Caption: Alternative synthesis from 1,3-dibromonaphthalene.

This approach would rely on the selective formation of a Grignard reagent at the 1-position of 1,3-dibromonaphthalene, followed by quenching with carbon dioxide.[12][13][14] Subsequent esterification would yield the final product. The selectivity of the Grignard formation would be a critical factor in the viability of this route.

Alternative Route 2: Synthesis from Methyl 3-aminonaphthalene-1-carboxylate

This pathway alters the order of the Sandmeyer and esterification steps.

Caption: Alternative synthesis via esterification then Sandmeyer reaction.

In this route, 3-amino-1-naphthoic acid is first esterified to Methyl 3-aminonaphthalene-1-carboxylate. The subsequent Sandmeyer reaction on the amino ester would then directly yield the final product. This approach may offer advantages in terms of solubility and purification of the intermediates.

Conclusion

The synthesis of this compound is most reliably achieved through a well-established four-step sequence starting from 1-naphthoic acid. This guide provides the fundamental procedures and key considerations for researchers undertaking this synthesis. The choice of starting material and specific reaction conditions may be optimized based on laboratory capabilities and the desired scale of production. The alternative routes presented offer additional flexibility for synthetic planning.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. vpscience.org [vpscience.org]

- 4. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]

- 10. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]

- 11. technoarete.org [technoarete.org]

- 12. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. swb.skku.edu [swb.skku.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromonaphthalene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-bromonaphthalene-1-carboxylate with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a diverse array of biaryl and heteroaryl naphthalene derivatives. Such compounds are of significant interest in medicinal chemistry, materials science, and drug development due to their prevalence in biologically active molecules and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] this compound serves as an excellent electrophilic partner in this reaction. The carbon-bromine bond at the 3-position is susceptible to oxidative addition to a palladium(0) catalyst, which is a key step in the catalytic cycle.[2] The ester functionality at the 1-position makes this substrate particularly relevant for the synthesis of precursors to more complex pharmaceutical agents and functional materials.

This document outlines a detailed experimental protocol, data on typical reaction conditions, and a visual representation of the experimental workflow to guide researchers in successfully employing this compound in Suzuki coupling reactions.

Data Presentation: Reaction Parameters and Yields

The successful execution of a Suzuki-Miyaura coupling is contingent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of analogous bromonaphthalene compounds. This data provides a strong foundation for the optimization of reactions involving this compound.

| Aryl Halide (Analogous) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/Water | 100 | 85-95 | [2] |

| 1-Bromonaphthalene | Phenylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene/Water | 100 | >95 | [2][3] |

| 1-Bromonaphthalene | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | High | [2] |

| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium 1-decenyltrifluoroborate | Pd(dppf)Cl₂ (6) | - | Cs₂CO₃ (3) | Toluene/Water | 60 | High | [4] |

| 2-(Aminomethyl)-4-bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/Water | 80 | High | [5] |

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

-

Water (if using a biphasic system)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous and degassed solvent (and water, if required) to the flask via syringe.

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling protocol.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for the Heck Reaction of Methyl 3-bromonaphthalene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Heck reaction conditions applicable to the coupling of Methyl 3-bromonaphthalene-1-carboxylate with various alkenes, particularly acrylates. The protocols and data presented are compiled from established methodologies for similar aryl bromides and serve as a comprehensive guide for reaction optimization and execution.

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This powerful transformation is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The conditions for the Heck reaction can be finely tuned by modifying the catalyst, ligands, base, and solvent system to achieve optimal yields and selectivity.

Optimal Reaction Conditions for Heck Coupling of Aryl Bromides

The successful execution of the Heck reaction with this compound hinges on the careful selection of several key parameters. The following table summarizes typical conditions derived from analogous reactions with various aryl bromides and acrylates, providing a solid starting point for optimization.

| Parameter | Typical Conditions | Notes |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0) are common and effective catalyst precursors.[3] |

| Ligand | PPh₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | The choice of ligand is crucial. Triphenylphosphine is a standard choice, while bulky, electron-rich phosphines like tri-tert-butylphosphine can improve reactivity with less reactive aryl halides.[4] NHC ligands have also shown high efficacy. |

| Alkene | Methyl acrylate, Ethyl acrylate, n-Butyl acrylate | Acrylates are excellent coupling partners due to their electron-deficient nature. The ester group can be varied. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | An inorganic base like potassium carbonate or cesium carbonate is often preferred for its effectiveness and ease of handling.[1] Triethylamine is also a common choice. |

| Solvent | DMF, Dioxane, Acetonitrile, Toluene | A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane is typically used to facilitate the dissolution of the reactants and catalyst. |

| Temperature | 80-140 °C | The reaction temperature is a critical parameter that often requires optimization. Higher temperatures are generally required for less reactive aryl bromides. |

| Catalyst Loading | 0.5-5 mol% | The amount of palladium catalyst can be varied, with lower loadings being more cost-effective for large-scale synthesis. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by techniques such as TLC or GC-MS to determine the optimal reaction time. |

Experimental Protocols

The following protocols provide a detailed methodology for performing a Heck reaction with this compound and an acrylate.

General Protocol for Heck Reaction:

-

Reactant Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired acrylate (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

-

Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizing the Process

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the workflow and the catalytic cycle of the Heck reaction.

Caption: A flowchart illustrating the key steps in a typical Heck reaction experiment.

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

References

Application Notes: The Strategic Use of Methyl 3-bromonaphthalene-1-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromonaphthalene-1-carboxylate is a versatile bifunctional building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a bromine atom at the 3-position and a methyl ester at the 1-position offers orthogonal reactivity, enabling selective functionalization through a variety of modern synthetic methodologies. This allows for the construction of diverse molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1][2]

These application notes provide a detailed overview of the utility of this compound, focusing on its application in the synthesis of precursors for targeted therapies. Detailed protocols for key transformations, quantitative data, and workflow diagrams are presented to facilitate its integration into drug discovery and development programs.

Key Synthetic Applications

This compound serves as a strategic starting material for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern pharmaceutical synthesis.[1][2] The carbon-bromine bond is amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.[1][2] Concurrently, the methyl ester can be readily converted to a variety of functional groups, most notably amides, which are crucial for target engagement in many kinase inhibitors.

A representative synthetic workflow illustrating the utility of this compound is the synthesis of a key intermediate for a hypothetical kinase inhibitor, N-(substituted)-3-(aryl)naphthalene-1-carboxamide. This pathway highlights the sequential modification of the two functional groups.

Experimental Protocols

The following protocols are representative methodologies for the key transformations of this compound.

Protocol 1: Saponification of this compound

This procedure describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide bond formation.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 1M)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (1.2 eq) in deionized water.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-